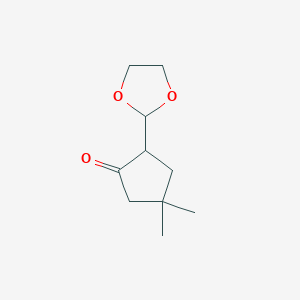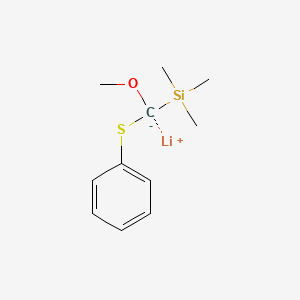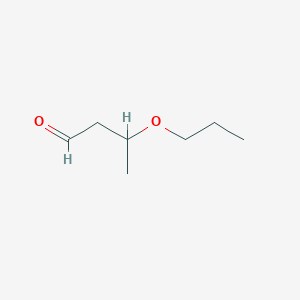
3-Propoxybutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propoxybutanal is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a propoxy group attached to the third carbon of a butanal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Propoxybutanal can be synthesized through several methods. One common approach involves the reaction of butanal with propanol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of propanol reacts with the aldehyde group of butanal to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Propoxybutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: 3-Propoxybutanoic acid
Reduction: 3-Propoxybutanol
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
3-Propoxybutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Propoxybutanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the propoxy group can influence the compound’s solubility and reactivity, affecting its overall behavior in biological and chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanal: Lacks the propoxy group, making it less versatile in certain reactions.
3-Methoxybutanal: Contains a methoxy group instead of a propoxy group, leading to different reactivity and properties.
3-Ethoxybutanal: Contains an ethoxy group, which also alters its chemical behavior compared to 3-Propoxybutanal.
Uniqueness
This compound is unique due to the presence of the propoxy group, which provides distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
88357-49-7 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
3-propoxybutanal |
InChI |
InChI=1S/C7H14O2/c1-3-6-9-7(2)4-5-8/h5,7H,3-4,6H2,1-2H3 |
Clé InChI |
CSRAJLZARGOTDV-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)


amino}prop-2-enal](/img/structure/B14397646.png)

phosphanium bromide](/img/structure/B14397654.png)
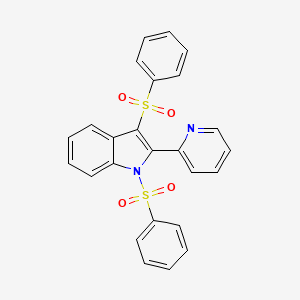
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine](/img/structure/B14397664.png)
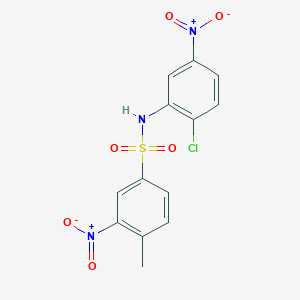
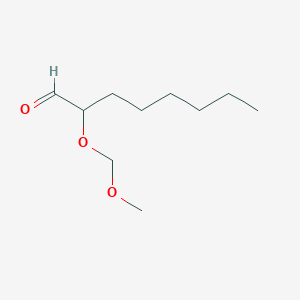
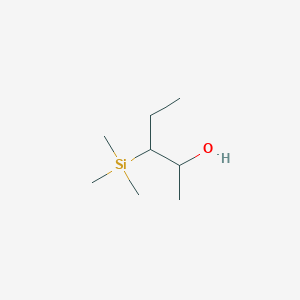
![N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide](/img/structure/B14397686.png)
